molecular formula C19H20N2OS B12780021 2-Phenethyl-3-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol hydrochloride CAS No. 86346-67-0

2-Phenethyl-3-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol hydrochloride

Cat. No.: B12780021
CAS No.: 86346-67-0
M. Wt: 324.4 g/mol
InChI Key: NUXNCRDIOVCUOV-UHFFFAOYSA-N
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Description

2-Phenethyl-3-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol hydrochloride is a heterocyclic compound that contains both imidazole and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenethyl-3-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol hydrochloride typically involves the construction of the imidazo[2,1-b]thiazole scaffold. One common method includes the reaction of 2-phenethylamine with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate then undergoes cyclization with α-haloketones under basic conditions to yield the desired imidazo[2,1-b]thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Phenethyl-3-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-Phenethyl-3-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenethyl-3-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

    Tiazofurin: An antitumor agent with a thiazole component.

Uniqueness

2-Phenethyl-3-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol hydrochloride is unique due to its specific imidazo[2,1-b]thiazole scaffold, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

CAS No.

86346-67-0

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

3-phenyl-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol

InChI

InChI=1S/C19H20N2OS/c22-19(16-9-5-2-6-10-16)17(23-18-20-13-14-21(18)19)12-11-15-7-3-1-4-8-15/h1-10,17,22H,11-14H2

InChI Key

NUXNCRDIOVCUOV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N1)SC(C2(C3=CC=CC=C3)O)CCC4=CC=CC=C4

Origin of Product

United States

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